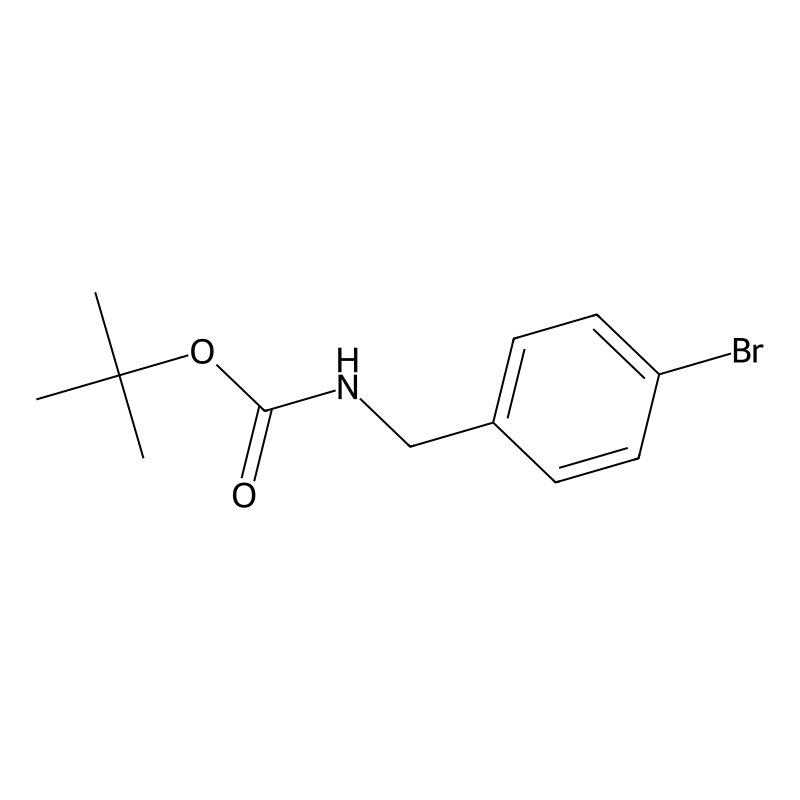Tert-butyl 4-bromobenzylcarbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry:
- Synthesis of Peptides and Proteins: Tert-butyl 4-bromobenzylcarbamate can be used as a protecting group in peptide synthesis []. The Boc group (tert-butyl carbamate) can be attached to the N-terminus (amino group) of an amino acid to prevent it from reacting during peptide chain formation. This allows for selective manipulation of other parts of the peptide molecule. After the desired peptide sequence is built, the Boc group can be easily removed under specific conditions to reveal the free N-terminus [].
Medicinal Chemistry:
- Drug Discovery and Development: Tert-butyl 4-bromobenzylcarbamate has been investigated as a potential building block for the synthesis of new bioactive molecules []. Its structure incorporates a combination of functional groups (bromine atom and carbamate group) that can be strategically modified to create diverse chemical libraries for drug discovery. These libraries can then be screened for potential therapeutic activity against various diseases [].
Material Science:
- Polymer Synthesis: The presence of the carbamate group in tert-butyl 4-bromobenzylcarbamate makes it a potential precursor for the synthesis of functional polymers []. By incorporating this molecule into polymer chains, researchers can aim to create new materials with specific properties, such as improved biocompatibility or controlled release of drugs.
Tert-butyl 4-bromobenzylcarbamate is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of 286.16 g/mol. It is classified as a carbamate derivative, specifically an N-tert-butoxycarbonyl protected amine. The compound features a tert-butyl group attached to the nitrogen of the carbamate and a bromobenzyl moiety, which contributes to its unique properties and reactivity. Its systematic name is tert-butyl N-(4-bromobenzyl)carbamate, and it is recognized by several synonyms including 4-bromo-N-BOC-benzylamine and tert-butyl N-[(4-bromophenyl)methyl]carbamate .
The synthesis of tert-butyl 4-bromobenzylcarbamate typically involves a reaction between di-tert-butyl dicarbonate and 4-bromobenzylamine hydrochloride. The general procedure is as follows:
- Dissolve 4-bromobenzylamine hydrochloride (968 mg) in chloroform (15 ml) along with triethylamine (0.666 ml).
- Add di-tert-butyl dicarbonate (949 mg) to the mixture.
- Stir the solution at ambient temperature for approximately 2 hours.
- Dilute with dichloromethane (40 ml) and wash sequentially with 10% aqueous citric acid and brine.
- Dry the organic phase over anhydrous magnesium sulfate, then evaporate under reduced pressure to obtain tert-butyl 4-bromobenzylcarbamate .
Several compounds share structural similarities with tert-butyl 4-bromobenzylcarbamate, including:
- Tert-butyl 4-(bromomethyl)benzylcarbamate: This compound has a bromomethyl group instead of a bromobenzyl group, which may affect its reactivity and biological properties.
- N-Boc-4-hydroxyproline: This compound features a hydroxyl group instead of a bromine substituent, which could influence its solubility and biological activity.
- Tert-butyl carbamate: A simpler structure without the bromine substituent; it serves as a general precursor for various amine derivatives.
Comparison TableCompound Name Key Features Unique Aspects Tert-butyl 4-bromobenzylcarbamate Contains bromine on benzene Potentially higher reactivity Tert-butyl 4-(bromomethyl)benzylcarbamate Bromomethyl group Different reactivity profile N-Boc-4-hydroxyproline Hydroxyl group Biologically relevant amino acid Tert-butyl carbamate Simpler structure General precursor
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-bromobenzylcarbamate | Contains bromine on benzene | Potentially higher reactivity |
| Tert-butyl 4-(bromomethyl)benzylcarbamate | Bromomethyl group | Different reactivity profile |
| N-Boc-4-hydroxyproline | Hydroxyl group | Biologically relevant amino acid |
| Tert-butyl carbamate | Simpler structure | General precursor |
Tert-butyl 4-bromobenzylcarbamate stands out due to its unique combination of functional groups that may confer distinct chemical reactivity and potential biological activities compared to its analogs .








